THZ1

Covalent inhibitor CDK7 Structure-activity relationship

THZ1 is the first-in-class covalent CDK7 inhibitor (IC₅₀ = 3.2 nM) that achieves selectivity via irreversible modification of remote cysteine C312—a unique allosteric mechanism outside the ATP-binding pocket. Unlike reversible inhibitors (flavopiridol, dinaciclib) or CDK7-selective agents (SY-1365, YKL-5-124), THZ1's polypharmacology against CDK7/12/13 produces a distinct transcriptional phenotype essential for super-enhancer-driven oncogene (MYC/MYCN) studies. Validated in vivo at 10 mg/kg with no overt toxicity. Use THZ1-R as the essential non-covalent control. For definitive CDK7/12/13 transcriptional research requiring irreversible target engagement.

Molecular Formula C₃₁H₂₈ClN₇O₂
Molecular Weight 566.05
CAS No. 1604810-83-4
Cat. No. B560666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHZ1
CAS1604810-83-4
Molecular FormulaC₃₁H₂₈ClN₇O₂
Molecular Weight566.05
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
InChIInChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+
InChIKeyOBJNFLYHUXWUPF-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





THZ1 (CAS 1604810-83-4): Covalent CDK7 Inhibitor with Defined Potency, Kinase Selectivity Profile, and Validated In Vivo Efficacy


THZ1 (CAS 1604810-83-4) is a covalent, irreversible inhibitor of cyclin-dependent kinase 7 (CDK7), characterized by a dual binding mechanism that engages both the ATP-binding site and a remote cysteine residue (Cys312) located outside the canonical kinase domain [1]. This unique binding mode confers an IC50 of 3.2 nM for CDK7 inhibition at 180 minutes, with an initial IC50 of 15.6 nM observed at 20 minutes [1]. THZ1 also inhibits the closely related transcriptional kinases CDK12 and CDK13 at higher concentrations (IC50 of 250 nM for CDK12) , and this polypharmacology has been demonstrated to be functionally relevant to its antiproliferative activity [2]. The compound exhibits broad antiproliferative activity, with IC50 values below 200 nM in 53% of a panel of 1,000 cancer cell lines tested [1]. THZ1 is supplied as a tan solid with a molecular weight of 566.05 g/mol (C31H28ClN7O2), soluble in DMSO up to at least 25 mg/mL, and demonstrates in vivo tolerability at 10 mg/kg administered intraperitoneally in murine xenograft models without observable body weight loss or behavioral changes .

Why THZ1 Cannot Be Substituted with Other CDK7 Inhibitors: Evidence of Polypharmacology and Differential Mechanism


Generic substitution among CDK7 inhibitors is precluded by THZ1's unique mechanism of covalent engagement at Cys312, which is absent in non-covalent inhibitors like SY-5609 (Kd = 0.07 nM) and even in its own non-covalent analog THZ1-R (IC50 = 146 nM, Kd = 142 nM) . More critically, THZ1's antiproliferative activity is driven not solely by CDK7 inhibition, but by its combined inhibition of CDK7, CDK12, and CDK13 [1]. Studies using the highly selective CDK7 inhibitor YKL-5-124, which spares CDK12/13, demonstrate that selective CDK7 inhibition alone fails to recapitulate the transcriptional repression phenotype of THZ1—specifically, YKL-5-124 does not alter RNA polymerase II C-terminal domain (Pol II CTD) phosphorylation, whereas THZ1 does [1]. This functional polypharmacology is essential for THZ1's efficacy in many cancer models, meaning that more selective CDK7 inhibitors or non-covalent analogs cannot be assumed to produce equivalent biological outcomes.

THZ1 Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data


THZ1 vs. THZ1-R: Covalent Binding to Cys312 Is Essential for Potent CDK7 Inhibition

THZ1 covalently modifies CDK7 at Cys312, resulting in an IC50 of 3.2 nM. Its non-covalent analog THZ1-R, which lacks the acrylamide warhead required for covalent bond formation, exhibits an IC50 of 146 nM and a Kd of 142 nM for CDK7 binding . This represents a 45.6-fold reduction in potency directly attributable to the loss of covalent engagement. In cellular assays, THZ1 at 250 nM completely inhibits phosphorylation of RNA polymerase II CTD at Ser5 and Ser7 in Jurkat cells, whereas THZ1-R shows no effect .

Covalent inhibitor CDK7 Structure-activity relationship

THZ1 vs. YKL-5-124: CDK12/13 Co-Inhibition Is Required for Pol II CTD Phosphorylation Suppression

THZ1 inhibits CDK7 (IC50 = 3.2 nM), CDK12 (IC50 = 250 nM), and CDK13. In contrast, YKL-5-124 is a highly selective covalent CDK7 inhibitor with minimal activity against CDK12/13 [1]. In head-to-head cellular experiments, THZ1 treatment resulted in complete loss of RNA polymerase II C-terminal domain (Pol II CTD) phosphorylation, a hallmark of transcriptional inhibition. YKL-5-124, despite potent CDK7 inhibition, produced no change in Pol II CTD phosphorylation. This phenotype could be reconstituted only by combining YKL-5-124 with THZ531, a selective CDK12/13 inhibitor [1].

Transcriptional regulation CDK12 CDK13 RNA polymerase II

THZ1 vs. SY-1365 (Mevociclib): Comparative CDK7 Binding Affinity and Kinase Selectivity

THZ1 exhibits an IC50 of 3.2 nM for CDK7 in kinase inhibition assays [1]. SY-1365 (Mevociclib), another covalent CDK7 inhibitor, demonstrates a Ki of 17.4 nM for CDK7 . While both compounds are covalent CDK7 inhibitors, SY-1365 displays high selectivity against other CDKs, including CDK2, CDK9, and CDK12 (IC50 > 2 μM) . THZ1, by contrast, retains significant activity against CDK12 (IC50 = 250 nM) and CDK13 . The differential selectivity profiles may produce distinct biological outcomes depending on the cancer model.

CDK7 Covalent inhibitor Kinase selectivity

THZ1 vs. THZ2: In Vivo Pharmacokinetic Half-Life and Target Engagement Trade-Off

THZ1 is a potent covalent CDK7 inhibitor (IC50 = 3.2 nM) but exhibits a relatively short half-life in vivo. THZ2, a structural analog of THZ1, was developed to improve pharmacokinetic properties. THZ2 demonstrates a CDK7 IC50 of 13.9 nM and a 5-fold longer half-life in vivo compared to THZ1 . However, this pharmacokinetic improvement comes at the cost of reduced biochemical potency against CDK7 (4.3-fold higher IC50) [1]. Both compounds exhibit selectivity for triple-negative breast cancer (TNBC) cells over ER/PR+ breast cancer cells, but the choice between them depends on whether extended in vivo exposure or higher intrinsic potency is prioritized [2].

Pharmacokinetics In vivo half-life CDK7 TNBC

THZ1 In Vivo Efficacy: Tumor Growth Inhibition in Murine Xenograft Models at 10 mg/kg BID

In a bioluminescent xenograft mouse model using KOPTK1 human T-ALL cells, THZ1 administered at 10 mg/kg intraperitoneally twice daily demonstrated significant tumor growth suppression without causing observable body weight loss or behavioral changes, indicating tolerability at this efficacious dose . In a separate study using 11T and 16T xenograft tumor models, THZ1 at 10 mg/kg twice daily significantly inhibited tumor growth as assessed by gross images, growth curves, and tumor weight (p < 0.01 to p < 0.0001) [1]. Immunohistochemistry of treated tumors revealed reduced Ki-67 and cyclin D1 expression, and increased cleaved caspase-3, confirming both antiproliferative and pro-apoptotic effects in vivo [1].

Xenograft In vivo efficacy Tumor growth inhibition T-ALL

THZ1 Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigation of Transcriptional Addiction and Super-Enhancer Regulation in Cancer

THZ1 is optimally suited for studies examining the role of CDK7-dependent transcription in cancers driven by super-enhancer-associated oncogenes. Its covalent CDK7 inhibition (IC50 = 3.2 nM) combined with CDK12/13 co-inhibition produces robust suppression of RNA polymerase II CTD phosphorylation, a phenotype not achievable with CDK7-selective inhibitors like YKL-5-124 [1]. This polypharmacology is essential for recapitulating the transcriptional repression observed in MYC- and MYCN-driven cancers [2].

Triple-Negative Breast Cancer (TNBC) Preclinical Models

THZ1 demonstrates exquisite and unique sensitivity in TNBC cells compared to ER/PR+ breast cancer cells. In cell line and patient-derived xenograft models, THZ1 induces apoptosis specifically in TNBC cells without altering the cell cycle, targeting a TNBC-specific 'Achilles cluster' of super-enhancer-associated genes including EGFR, MYC, and SOX9 [1]. This context-dependent sensitivity makes THZ1 a valuable tool for TNBC research and for benchmarking novel TNBC therapeutics.

T-Cell Acute Lymphoblastic Leukemia (T-ALL) and Hematologic Malignancy Studies

THZ1 exhibits strong antiproliferative effects against T-ALL cell lines (Jurkat IC50 = 50 nM) and demonstrates efficacy in bioluminescent xenograft models of T-ALL at 10 mg/kg BID i.p. without overt toxicity [1]. The compound disproportionately affects transcription of RUNX1, a key regulator in T-ALL, making it particularly relevant for studies of transcriptional dysregulation in hematologic malignancies [2].

Overcoming Acquired Resistance to Targeted Therapies

THZ1 has been shown to suppress adaptive transcriptional responses that mediate resistance to targeted cancer therapies. In cellular and in vitro cancer models, addition of THZ1 to targeted therapy regimens increases cell death and hinders the development of drug-resistant cell populations [1]. This application leverages THZ1's ability to inhibit CDK7-mediated transcription of resistance-associated genes, providing a tool for combination therapy studies aimed at preventing or overcoming acquired resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for THZ1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.